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Compound of Interest

Compound Name:
3-Chloro-2-methoxy-4-

pyridinamine

CAS No.: 1190198-20-9

Cat. No.: B1368898

Get Quote

Technical Guide for Structural Elucidation & Quality
Control
Executive Summary
3-Chloro-2-methoxy-4-pyridinamine (also known as 4-amino-3-chloro-2-methoxypyridine) is

a functionalized pyridine derivative used primarily as a scaffold in medicinal chemistry. Its

structural integrity is defined by the precise regiochemical placement of a chlorine atom at the

C3 position, sandwiched between a methoxy group (C2) and a primary amine (C4).

This guide details the spectroscopic fingerprints required to validate this specific isomer,

distinguishing it from potential by-products like the 5-chloro isomer or the 3,5-dichloro analog.

The data presented synthesizes experimental precedents from patent literature with theoretical

chemical shift principles.
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Property Data

IUPAC Name 3-Chloro-2-methoxypyridin-4-amine

CAS Number 1190198-20-9

Molecular Formula C₆H₈ClN₂O

Molecular Weight 158.58 g/mol

Monoisotopic Mass 158.02 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water

Structural Characterization: NMR Spectroscopy
Proton NMR ( H NMR)
The

H NMR spectrum is the primary tool for confirming the regiochemistry of chlorination. The
starting material (2-methoxy-4-aminopyridine) possesses protons at positions 3, 5, and 6.
Successful chlorination at position 3 results in the disappearance of the H3 signal and a
characteristic shift in the remaining protons.

Solvent: DMSO-

or CDCl

(Values below are referenced to DMSO-

)
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

H-6 7.70 – 7.85 Doublet (d) 1H

-proton to

Nitrogen;

deshielded by

ring nitrogen.

H-5 6.30 – 6.45 Doublet (d) 1H

-proton;

shielded by

the electron-

donating

amine (-NH

) at C4.

-NH 6.00 – 6.50 Broad Singlet 2H —

Exchangeabl

e amine

protons; shift

varies with

concentration

/water.

-OCH 3.80 – 3.95 Singlet (s) 3H —

Characteristic

methoxy

group

attached to

C2.

Expert Insight (Causality):

Regioselectivity Check: If the chlorination occurred at C5 (a common impurity), you would

observe two singlets for the aromatic protons (H3 and H6) because they would be para to

each other and not couple significantly. The presence of a doublet-doublet system (

Hz) confirms the protons are adjacent (H5 and H6), proving the Chlorine is at C3.
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Electronic Effects: The amine group at C4 exerts a strong resonance donating effect (+M),

significantly shielding the ortho proton (H5), pushing it upfield to ~6.4 ppm compared to a

naked pyridine.

Carbon-13 NMR ( C NMR)
Predicted shifts based on substituent additivity rules in pyridine systems.

Carbon
Shift (

ppm)
Environment

C-2 ~160.0
Deshielded by adjacent

Nitrogen and Methoxy oxygen.

C-4 ~152.0 Attached to the Amine (ipso).

C-6 ~146.0 -carbon to Nitrogen

(unsubstituted).

C-3 ~108.0
Ipso to Chlorine; shielded

relative to C2/C4.

C-5 ~102.0 Ortho to Amine; electron-rich.

-OCH ~53.5 Methoxy carbon.

Mass Spectrometry (MS) & IR
Mass Spectrometry

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

Parent Ion (

):

m/z 159.0 (associated with

Cl)
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m/z 161.0 (associated with

Cl)

Isotope Pattern: A distinct 3:1 ratio between the 159 and 161 peaks is mandatory. This

"Chlorine Signature" confirms the presence of exactly one chlorine atom.

Infrared Spectroscopy (FT-IR)
Primary Amine (-NH

): Two weak-to-medium bands in the 3300–3450 cm

region (symmetric and asymmetric stretching).

C-H (Aromatic): Weak bands > 3000 cm

.

C-Cl Stretch: A characteristic fingerprint band in the 600–800 cm

region (often obscured but distinct in pure samples).

Pyridine Ring Breathing: Strong bands around 1580–1600 cm

.

Synthesis Context & Quality Control Workflow
Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectrum. The

standard preparation involves the chlorination of 2-methoxy-4-aminopyridine using N-

Chlorosuccinimide (NCS) in DMF or Acetonitrile.

Common Impurities:

Succinimide: By-product of NCS. Look for a singlet at

~2.7 ppm in

H NMR.
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Regioisomer (5-Chloro): Identified by two aromatic singlets (no coupling).

Over-chlorination (3,5-Dichloro): Identified by the loss of both H3 and H5 signals, leaving

only H6 (singlet, downfield).

Visualizing the Validation Logic

Crude Product
(Post-Chlorination) 1H NMR Analysis Aromatic Region

(6.0 - 8.0 ppm)

Two Doublets (J~5Hz)
(H5 & H6 present)Observed

Two Singlets
(H3 & H6 present)

Alternative

Single Singlet
(Only H6 present)

Alternative

Target: 3-Chloro Isomer
(CONFIRMED)

Impurity: 5-Chloro Isomer

Impurity: 3,5-Dichloro

Click to download full resolution via product page

Caption: Logic flow for validating the regiochemistry of 3-Chloro-2-methoxy-4-pyridinamine
using 1H NMR coupling patterns.

References
Preparation of DHODH Inhibitors: The synthesis and characterization of 3-chloro-2-

methoxypyridin-4-amine are described as "Step A" in the synthesis of dihydroorotate

dehydrogenase inhibitors.[1]

Source: US P
URL

Compound Registry (PubChem): 3-Chloro-2-methoxy-4-pyridinamine (CID 53394625).

Source: PubChem.[2]

URL:[Link]

Vendor Characterization Data: Bidepharm (CAS 1190198-20-9) listing confirming NMR

availability for this specific isomer.
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Source: Bidepharm.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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